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Introduction

Micro-Clear is a rapid, easy-to-use tissue clearing reagent designed to render 3D cell culture
models and small tissue samples transparent, enabling high-resolution, three-dimensional
imaging with immunofluorescence. By matching the refractive index of the sample, Micro-Clear
minimizes light scattering, allowing for deep-tissue imaging with confocal, light-sheet, or wide-
field microscopy. This technology is particularly advantageous for drug discovery,
developmental biology, and cancer research, where understanding the spatial relationships of
cells within a 3D microenvironment is critical.

Micro-Clear is compatible with a wide range of fluorophores, including fluorescent proteins and
antibody-conjugated dyes, preserving signal intensity and cellular morphology. Its simple
workflow is amenable to high-throughput screening in microplate formats, making it a valuable
tool for quantitative analysis of cellular composition, drug penetration, and treatment efficacy in
complex biological systems.

Data Presentation

The efficacy of Micro-Clear is demonstrated by a significant improvement in imaging depth and
signal-to-noise ratio, allowing for the detection of a greater number of cells within 3D structures.
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Performance Metric

Untreated Sample

Micro-Clear Treated
Sample

Detectable Cells

Outer 2-3 cell layers

3-4 times increase in total cells
detected[1][2]

Imaging Depth

Limited by light scattering

Up to 500 pm for 3D cell

cultures[3]

Signal-to-Noise Ratio

Low, especially in deep tissue

Significantly increased

Dose-Response Sensitivity

Underestimated due to partial

sampling

More accurate, reflecting the

entire cell population[2]

Table 1: Performance
Comparison of Untreated vs.
Micro-Clear Treated 3D Cell

Culture Models.

Property

Value/Characteristic

Clearing Time

Minutes for 3D cell cultures up to 500 pm[3]

Immunofluorescence Compatibility Yes|[2][4]
Fluorescent Protein Compatibility Yes[2][4]
Microplate Compatibility Yes[1][2]

Reversibility

Yes, for subsequent 2D H&E/IHC staining[2]

Toxicity

Low compared to many solvent-based

methods[1]

Table 2: Key Properties and Compatibilities of

Micro-Clear.

Experimental Protocols

Protocol 1: Immunofluorescence Staining and Clearing
of 3D Cell Cultures (e.g., Spheroids, Organoids)
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This protocol describes the immunofluorescence staining and subsequent clearing of 3D cell
cultures up to 500 pm in thickness.

Materials:

Micro-Clear Reagent

o Phosphate-Buffered Saline (PBS), pH 7.4

e 4% Paraformaldehyde (PFA) in PBS (methanol-free)

e Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)

» Blocking Buffer (e.g., 5% Bovine Serum Albumin, 0.1% Tween-20 in PBS)
e Primary Antibody, diluted in Antibody Dilution Buffer

e Fluorophore-conjugated Secondary Antibody, diluted in Antibody Dilution Buffer
e Nuclear Stain (e.g., DAPI), optional

e Dehydration Series: 50%, 70%, 90%, 100% Ethanol in deionized water

e Humidified chamber

Procedure:

e Sample Fixation:

o

Carefully remove culture medium from the 3D cell cultures.

Wash twice with PBS.

[¢]

[e]

Fix with 4% PFA for 30-60 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

[e]

e Permeabilization:
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o Incubate samples in Permeabilization Buffer for 15-30 minutes at room temperature.

o Wash three times with PBS for 5 minutes each.

Blocking:

o Incubate samples in Blocking Buffer for 1-2 hours at room temperature in a humidified
chamber.

Primary Antibody Incubation:

o Incubate samples with the diluted primary antibody overnight at 4°C in a humidified
chamber with gentle agitation.

Washing:

o Wash samples three times with PBS containing 0.1% Tween-20 for 10 minutes each.

Secondary Antibody and Nuclear Stain Incubation:

o Incubate samples with the diluted fluorophore-conjugated secondary antibody (and
nuclear stain, if applicable) for 2-4 hours at room temperature in the dark.

o From this point on, protect samples from light.

Final Washes:

o Wash samples three times with PBS containing 0.1% Tween-20 for 10 minutes each.

Dehydration:

o Sequentially incubate the samples in 50%, 70%, 90%, and 100% ethanol for 15 minutes
each at 4°C.

Clearing:

o Remove the final ethanol wash completely.

o Add sufficient Micro-Clear Reagent to cover the samples.
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o Incubate for 15-30 minutes at room temperature. Samples should become transparent.
e Imaging:

o Image the cleared samples using a confocal or light-sheet microscope with appropriate
lasers and filters. Samples can be imaged directly in the microplate or mounted on a slide.

Protocol 2: Clearing of Fluorescent Protein-Expressing
3D Cell Cultures

This protocol is a simplified workflow for clearing 3D cell cultures that endogenously express
fluorescent proteins.

Materials:

Micro-Clear Reagent

Phosphate-Buffered Saline (PBS), pH 7.4

4% Paraformaldehyde (PFA) in PBS (optional)

Dehydration Series: 50%, 70%, 90%, 100% Ethanol in deionized water
Procedure:
 Fixation (Optional):
o If fixation is required, follow step 1 from Protocol 1. If not, proceed to washing.
o Wash samples twice with PBS.
o Dehydration:

o Protecting the samples from light, sequentially incubate them in 50%, 70%, 90%, and
100% ethanol for 15 minutes each at 4°C.

e Clearing:

o Remove the final ethanol wash completely.
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o Add sufficient Micro-Clear Reagent to cover the samples.
o Incubate for 15 minutes at room temperature in the dark.
¢ Imaging:

o Image the cleared samples using a suitable fluorescence microscope.

Mandatory Visualizations
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Caption: Workflow for immunofluorescence staining and clearing of 3D cell cultures.
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Caption: Simplified workflow for clearing fluorescent protein-expressing 3D cultures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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